![molecular formula C8H7N3S B047171 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione CAS No. 115366-84-2](/img/structure/B47171.png)
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione, also known as MPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science.
Mécanisme D'action
The exact mechanism of action of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione is not yet fully understood. However, studies have suggested that 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has also been shown to inhibit the activity of certain enzymes involved in viral replication, making it a potential antiviral agent.
Effets Biochimiques Et Physiologiques
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has also been shown to inhibit the activity of the hepatitis C virus and the dengue virus. In animal studies, 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been shown to have anti-inflammatory effects and to improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione for lab experiments is its accessibility and relatively low cost. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione can be synthesized in large quantities with high purity, making it an ideal compound for testing. However, 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione is not without limitations. Its mechanism of action is not yet fully understood, and more research is needed to determine its safety and efficacy for use in humans.
Orientations Futures
There are several future directions for research on 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione. One area of interest is the development of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione-based drugs for the treatment of cancer and viral infections. Further studies are also needed to understand the mechanism of action of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione and to determine its safety and efficacy for use in humans. Additionally, 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione's unique electronic properties make it a promising candidate for use in organic electronic devices, and research in this area is ongoing.
Conclusion
In conclusion, 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione is a heterocyclic compound that has shown promise in scientific research for its potential applications in medicinal chemistry and material science. Its synthesis method has been optimized to improve yield and purity, making it more accessible for scientific research. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been shown to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy for use in humans.
Méthodes De Synthèse
The synthesis of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione involves the reaction of 2-aminopyridine and 2-chloro-3-formylquinoxaline in the presence of a catalyst. The resulting product is then treated with sulfur to obtain 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione. The synthesis of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been optimized to improve yield and purity, making it more accessible for scientific research.
Applications De Recherche Scientifique
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for drug development. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has also been investigated for its use in organic electronic devices due to its unique electronic properties.
Propriétés
Numéro CAS |
115366-84-2 |
|---|---|
Nom du produit |
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione |
Formule moléculaire |
C8H7N3S |
Poids moléculaire |
177.23 g/mol |
Nom IUPAC |
2-methyl-4H-pyrido[2,3-b]pyrazine-3-thione |
InChI |
InChI=1S/C8H7N3S/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-4H,1H3,(H,9,11,12) |
Clé InChI |
CEQIQPGYHXGGQT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(NC1=S)N=CC=C2 |
SMILES canonique |
CC1=NC2=C(NC1=S)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)

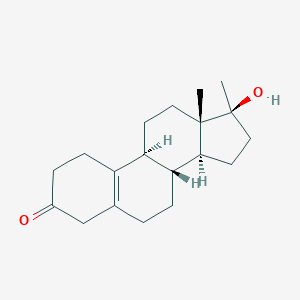
![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)
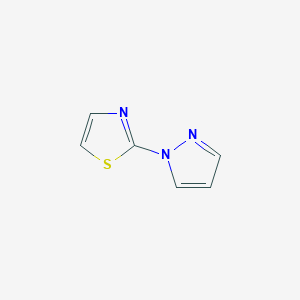
![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)
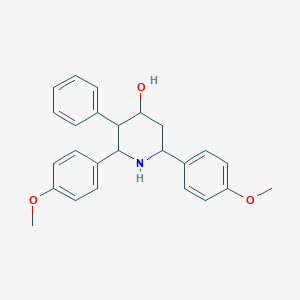

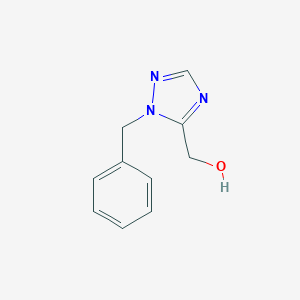


![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
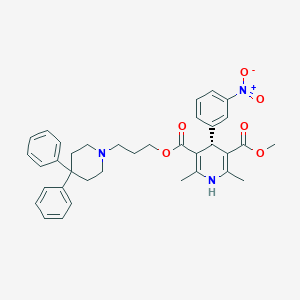
![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)